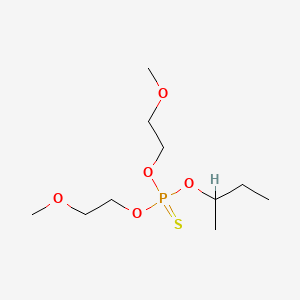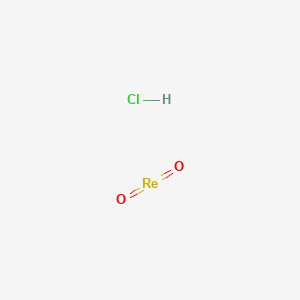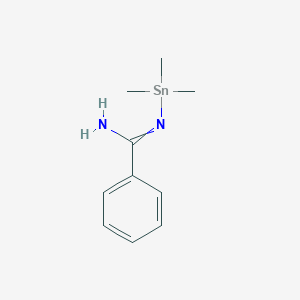
N'-(Trimethylstannyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Trimethylstannyl)benzenecarboximidamide is an organotin compound that features a trimethylstannyl group attached to a benzenecarboximidamide moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the trimethylstannyl group in this compound imparts unique reactivity and properties, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Trimethylstannyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
C6H5C(=NH)NH2+Me3SnCl→C6H5C(=NH)NHSnMe3+HCl
Industrial Production Methods: Industrial production of N’-(Trimethylstannyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(Trimethylstannyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Coupling Reactions: Palladium catalysts and ligands are used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboximidamides with different functional groups.
Oxidation Reactions: Products include stannic derivatives and oxidized benzenecarboximidamides.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
N’-(Trimethylstannyl)benzenecarboximidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(Trimethylstannyl)benzenecarboximidamide involves the reactivity of the trimethylstannyl group. The trimethylstannyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In substitution reactions, it can be replaced by other nucleophiles, while in coupling reactions, it can form carbon-carbon bonds through the mediation of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
N’-(Trimethylstannyl)benzenecarboximidamide can be compared with other organotin compounds, such as:
N’-(Tri-n-butylstannyl)benzenecarboximidamide: Similar structure but with tri-n-butylstannyl group instead of trimethylstannyl group.
N’-(Trimethylsilyl)benzenecarboximidamide: Similar structure but with trimethylsilyl group instead of trimethylstannyl group.
N’-(Triethylstannyl)benzenecarboximidamide: Similar structure but with triethylstannyl group instead of trimethylstannyl group.
Uniqueness: The uniqueness of N’-(Trimethylstannyl)benzenecarboximidamide lies in the specific reactivity and properties imparted by the trimethylstannyl group. This makes it a valuable reagent in organic synthesis and various scientific applications.
Eigenschaften
CAS-Nummer |
65332-17-4 |
|---|---|
Molekularformel |
C10H16N2Sn |
Molekulargewicht |
282.96 g/mol |
IUPAC-Name |
N'-trimethylstannylbenzenecarboximidamide |
InChI |
InChI=1S/C7H7N2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H2-,8,9);3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
RARXZXCBXKQYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)N=C(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
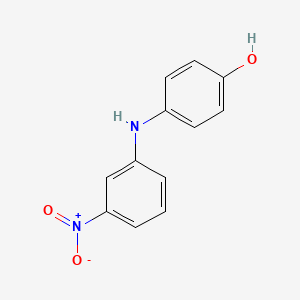
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
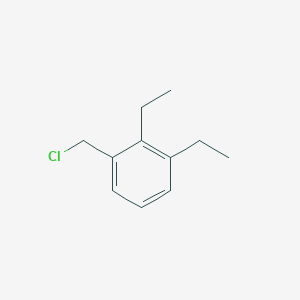
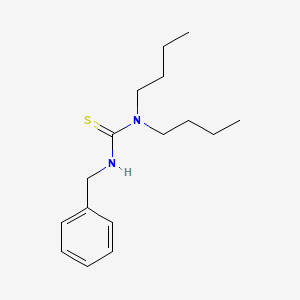
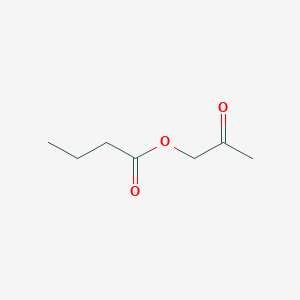

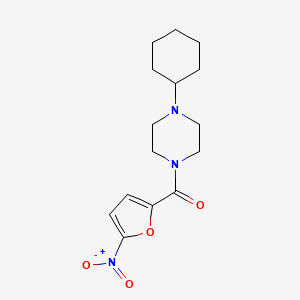
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
